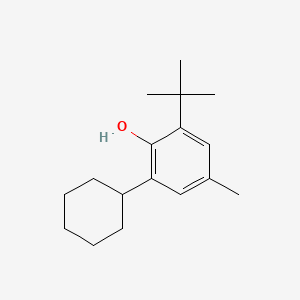
Phenol, 2-cyclohexyl-6-(1,1-dimethylethyl)-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexyl-6-(1,1-dimethylethyl)-4-methylphenol is an organic compound with a complex structure that includes a cyclohexyl group, a tert-butyl group, and a methyl group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-6-(1,1-dimethylethyl)-4-methylphenol typically involves the alkylation of phenol derivatives. One common method includes the Friedel-Crafts alkylation reaction, where phenol is reacted with cyclohexyl chloride and tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclohexyl-6-(1,1-dimethylethyl)-4-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the phenol ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-Cyclohexyl-6-(1,1-dimethylethyl)-4-methylphenol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Cyclohexyl-6-(1,1-dimethylethyl)-4-methylphenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The cyclohexyl and tert-butyl groups contribute to the compound’s overall stability and lipophilicity, affecting its distribution and efficacy in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclohexyl-4-methylphenol: Lacks the tert-butyl group, resulting in different chemical and biological properties.
2-Cyclohexyl-6-(1,1-dimethylethyl)phenol: Similar structure but without the methyl group, leading to variations in reactivity and applications.
Uniqueness
2-Cyclohexyl-6-(1,1-dimethylethyl)-4-methylphenol is unique due to the presence of all three substituents (cyclohexyl, tert-butyl, and methyl) on the phenol ring
Propiedades
Número CAS |
51806-69-0 |
|---|---|
Fórmula molecular |
C17H26O |
Peso molecular |
246.4 g/mol |
Nombre IUPAC |
2-tert-butyl-6-cyclohexyl-4-methylphenol |
InChI |
InChI=1S/C17H26O/c1-12-10-14(13-8-6-5-7-9-13)16(18)15(11-12)17(2,3)4/h10-11,13,18H,5-9H2,1-4H3 |
Clave InChI |
JXGACSBVPLKCJV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C(C)(C)C)O)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















